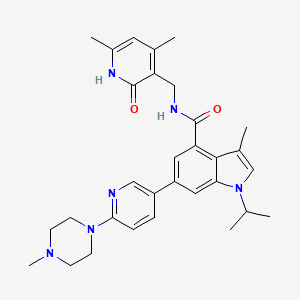
HDAC3-IN-T247
説明
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, triazole, and thiophene groups. For example, the amide group might undergo reactions such as hydrolysis or reduction. The triazole ring is generally stable but can participate in reactions with electrophiles or acids .科学的研究の応用
胚発生
HDAC3-IN-T247は、マウス初期胚に関する研究で使用されてきました {svg_1}. この化合物は、初期胚のトランスクリプトーム、特に重要な2細胞期に有意な影響を与えることがわかりました {svg_2}. これにより、胚発生が遅延しました {svg_3}.
遺伝子発現調節
This compoundは、初期胚の遺伝子発現に影響を与えます {svg_4}. この化合物は、受精卵の遺伝子活性化(ZGA)の4つの側面、すなわちRNAスプライシング、細胞周期調節、オートファジー、および転写因子調節に影響を与えます {svg_5}.
がん治療
This compoundは、がん治療において可能性を示しています {svg_6} {svg_7}. これは、がん細胞の増殖を阻害することがわかっています {svg_8}.
抗ウイルス活性
This compoundは、抗ウイルス活性を示しています {svg_9}. これは、潜伏性HIV感染細胞におけるHIV遺伝子発現を活性化することがわかっています {svg_10}.
製薬用途
N-(2-アミノフェニル)-4-[1-[2-(3-チエニル)エチル]-1H-1,2,3-トリアゾール-4-イル]ベンザミドは、第二級アミドの合成に使用されてきました {svg_11}. 脱離基は、カルボニル化N-ヘテロ環として容易に回収することができ、これは製薬用途において注目に値する関連性を持っています {svg_12}.
がん薬開発
N-(2-アミノフェニル)-4-[1-[2-(3-チエニル)エチル]-1H-1,2,3-トリアゾール-4-イル]ベンザミドは、がん薬の設計に使用されてきました {svg_13}. この化合物は、キナーゼ阻害剤と組み合わせて、相加効果と相乗効果を示すことが示されています {svg_14}.
作用機序
Target of Action
HDAC3-IN-T247 primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a unique HDAC with distinct structural and subcellular distribution features and co-repressor dependency . It plays a crucial role in the control of gene expression through the regulation of histone acetylation .
Mode of Action
This compound inhibits HDAC3, leading to an increase in histone acetylation . This results in a selective increase of NF-κB acetylation in HCT116 cells . The compound’s interaction with its target leads to changes in gene expression, which can affect various biological processes .
Biochemical Pathways
This compound affects several biochemical pathways. The main effects of HDAC3 inhibition are predominantly localized in four aspects of zygotic gene activation (ZGA): RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation . By influencing these pathways, this compound can modulate early embryonic development .
Pharmacokinetics
The potency of the compound, with an ic50 of 024 µM, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
This compound shows anticancer and antiviral activity . It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . In early embryos, this compound treatment leads to a delay in embryonic development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression alterations of HDAC3 and other HDACs can be influenced by both genetic defects and environmental influences
生化学分析
Biochemical Properties
HDAC3-IN-T247 interacts with HDAC3, a class I HDAC isoform, inhibiting its activity . This interaction results in an increase in the acetylation of NF-κB, a protein complex that controls the transcription of DNA, in HCT116 cells . The compound’s ability to selectively inhibit HDAC3 and modulate NF-κB acetylation suggests it plays a significant role in biochemical reactions involving these biomolecules .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . Furthermore, it has been reported to induce a delay in embryonic development after treatment during the crucial 2-cell stage of zygotes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This inhibition leads to an increase in the acetylation of NF-κB, which can influence gene expression . The compound’s ability to selectively inhibit HDAC3 suggests it exerts its effects at the molecular level through specific binding interactions with this enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant effect of this compound treatment was observed during the crucial 2-cell stage of zygotes, leading to a delay in embryonic development
Metabolic Pathways
This compound, as an inhibitor of HDAC3, likely plays a role in the metabolic pathways that HDAC3 is involved in. HDAC3 has been found to be a key player in various biological processes, including RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of HDAC3, given its role as an HDAC3 inhibitor. HDAC3 is primarily nuclear , suggesting that this compound may also be localized in the nucleus
特性
IUPAC Name |
N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSLSOENGWIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451042-18-4 | |
| Record name | N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the significance of the zinc-binding group for HDAC inhibition. How might modifications to the structure of N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide, particularly around the potential zinc-binding site, affect its activity?
A2: The study emphasizes the importance of the zinc-binding group in achieving potent HDAC inhibition []. Modifications around this region in N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide could significantly impact its interaction with the enzyme's active site. These changes could influence its binding affinity, selectivity for HDAC3 over other isozymes, and overall inhibitory potency. Exploring structure-activity relationships through systematic modifications and evaluating their impact on HDAC3 inhibition would be crucial for optimizing the compound's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)
![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)
![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)

![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)
